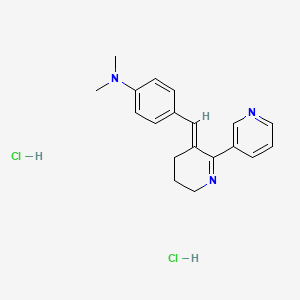

Dmab-anabaseine dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNEWWWKHBASC-YNHPUKFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Dmab-anabaseine Dihydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dmab-anabaseine dihydrochloride (B599025), a synthetic derivative of the marine toxin anabaseine (B15009), is a selective ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its primary mechanism of action is characterized by a dual role: it acts as a partial agonist at α7-containing neuronal nicotinic receptors while concurrently functioning as an antagonist at α4β2 nAChRs.[3][4][5] This specific pharmacological profile underlies its observed cognition-enhancing effects in preclinical models and positions it as a compound of interest for investigating therapeutic strategies for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[5] This document provides an in-depth overview of its mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action

The principal mechanism of Dmab-anabaseine involves its differential interaction with two major subtypes of nAChRs in the central nervous system:

-

α7 nAChR Partial Agonism: Dmab-anabaseine binds to the orthosteric site of the α7 nAChR, a ligand-gated ion channel known for its high permeability to calcium ions (Ca²⁺).[6][7] As a partial agonist, it stabilizes the open conformation of the channel, but with a lower efficacy (Emax) than the endogenous full agonist, acetylcholine. This action leads to a controlled influx of cations, primarily Na⁺ and Ca²⁺, triggering downstream signaling cascades.

-

α4β2 nAChR Antagonism: In contrast to its effect on α7 receptors, Dmab-anabaseine acts as an antagonist at α4β2 nAChRs.[3][4] It binds to these receptors but does not induce channel opening, thereby blocking the effects of acetylcholine or other nicotinic agonists at this receptor subtype. This antagonistic activity is significant, as over-stimulation of α4β2 receptors is associated with some of the adverse effects of nicotine.[2]

This dual activity confers a unique selectivity profile, allowing for the targeted activation of α7-mediated pathways while simultaneously blocking α4β2-mediated signaling.

Quantitative Pharmacological Data

The interaction of Dmab-anabaseine and its close structural analogs with nAChR subtypes has been quantified through various in vitro assays. The following tables summarize key pharmacological parameters.

Table 1: Agonist and Antagonist Activity of Dmab-anabaseine and Analogs

| Compound | Receptor Subtype | Assay Type | Species | Parameter | Value | Reference |

|---|---|---|---|---|---|---|

| Dmab-anabaseine | Human α7 nAChR | Electrophysiology (Oocytes) | Human | EC₅₀ | 21 µM | [6] |

| GTS-21 (DMXBA) ¹ | Rat α7 nAChR | Electrophysiology (Oocytes) | Rat | EC₅₀ | 5.2 µM | [7] |

| GTS-21 (DMXBA) ¹ | Rat α7 nAChR | Electrophysiology (Oocytes) | Rat | Eₘₐₓ | 32% | [7] |

| GTS-21 (DMXBA) ¹ | Human α7 nAChR | Electrophysiology (Oocytes) | Human | EC₅₀ | 11 µM | [7] |

| GTS-21 (DMXBA) ¹ | Human α7 nAChR | Electrophysiology (Oocytes) | Human | Eₘₐₓ | 9% | [7] |

| GTS-21 (DMXBA) ¹ | α4β2 nAChR | Ion Flux | Not Specified | IC₅₀ | 17 µM | [7] |

| GTS-21 (DMXBA) ¹ | α3β4 nAChR | Ion Flux | Not Specified | EC₅₀ | 21 µM |[7] |

¹GTS-21 (DMXBA, 3-(2,4-dimethoxybenzylidene)-anabaseine) is a closely related and extensively studied benzylidene-anabaseine analog.

Table 2: Receptor Binding Affinity of a Selective Anabaseine Derivative

| Compound | Receptor Target | Radioligand | Assay Type | Potency | Reference |

|---|---|---|---|---|---|

| DMAC ² | Putative α7 | ¹²⁵I-α-bungarotoxin | Displacement | Most potent vs. other derivatives | [8] |

| DMAC ² | Putative α4β2 | [³H]cytisine | Displacement | Least potent vs. other derivatives |[8] |

²DMAC (3-(4)-dimethylaminocinnamylidine anabaseine) is a derivative noted for its high selectivity for α7 receptors.

Signaling Pathways and Cellular Effects

Activation of the α7 nAChR by Dmab-anabaseine initiates a cascade of intracellular events primarily driven by the influx of calcium.

Caption: Dmab-anabaseine binding to α7 nAChR and subsequent signaling.

The resulting increase in intracellular Ca²⁺ can:

-

Activate calcium-dependent enzymes and transcription factors (e.g., CaMKII, CREB), influencing synaptic plasticity and gene expression.

-

Modulate the release of other neurotransmitters, including glutamate and acetylcholine, thereby influencing broader neural circuits.

-

Contribute to neuroprotective effects by activating pro-survival pathways.

Experimental Protocols and Evidence

The mechanism of Dmab-anabaseine has been elucidated through a combination of in vitro and in vivo experimental approaches.

In Vitro Characterization: Two-Electrode Voltage Clamp (TEVC)

This electrophysiological technique is crucial for characterizing the functional activity of ligands on ion channels expressed in Xenopus oocytes.

Protocol Outline:

-

Receptor Expression: Xenopus laevis oocytes are microinjected with cRNA encoding the desired human nAChR subunits (e.g., α7). The oocytes are then incubated for 2-5 days to allow for receptor expression on the plasma membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (voltage-sensing and current-passing). The membrane potential is clamped at a holding potential (typically -70 mV).

-

Compound Application: Dmab-anabaseine at various concentrations is applied to the oocyte via perfusion.

-

Data Acquisition: The resulting inward current generated by the influx of cations through the activated nAChR channels is recorded.

-

Data Analysis: Concentration-response curves are generated to calculate key parameters like EC₅₀ (the concentration that elicits 50% of the maximal response) and Eₘₐₓ (the maximum response relative to a full agonist).[6][7]

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

In Vitro Characterization: Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor.

Protocol Outline:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes rich in nAChRs.

-

Competitive Binding: The membranes are incubated with a specific radioligand and varying concentrations of the unlabeled test compound (Dmab-anabaseine).

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.

-

Quantification: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can be converted to a binding affinity constant (Ki).

In Vivo Evidence: Animal Models of Cognition

The physiological relevance of Dmab-anabaseine's mechanism is demonstrated in behavioral models.

-

Improved Long-Term Memory: In aged rats, chronic intraperitoneal administration of Dmab-anabaseine (2 mg/kg daily for 30 days) led to enhanced reference memory in a 17-arm radial maze task.[3] This suggests the compound can ameliorate age-related cognitive decline.

-

Sensory Gating Normalization: Dmab-anabaseine decreases prepulse inhibition (PPI) deficits in DBA/2J mice, a standard model for studying sensory gating deficits relevant to schizophrenia.[6] This finding supports the therapeutic potential of selective α7 agonists for this condition.[5]

Structure-Activity Relationship

Dmab-anabaseine belongs to the benzylidene-anabaseine class of compounds. The modification of the parent anabaseine molecule by adding a substituted benzylidene group at the 3-position is critical for conferring selectivity for the α7 nAChR subtype.

Caption: From non-selective parent compound to selective derivative.

This structural modification enhances interactions with the α7 receptor binding pocket while reducing efficacy at other subtypes like α4β2.[9] This principle has guided the development of numerous anabaseine derivatives for therapeutic purposes.[8]

Conclusion

The mechanism of action of Dmab-anabaseine dihydrochloride is defined by its selective partial agonism at α7 nAChRs and antagonism at α4β2 nAChRs. This dual activity, confirmed through extensive in vitro and in vivo studies, results in the modulation of calcium-dependent signaling pathways and an improvement in cognitive functions in animal models. Its unique pharmacological profile makes it a valuable tool for neuroscience research and a promising scaffold for the development of novel therapeutics targeting cognitive dysfunction.

References

- 1. mdpi.com [mdpi.com]

- 2. The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 154149-38-9 | Tocris Bioscience [tocris.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectroscopic Analysis of Benzylidene Anabaseine Complexes with Acetylcholine Binding Proteins as Models for Ligand–Nicotinic Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Dmab-anabaseine Dihydrochloride: A Technical Guide to its Function as an α7 Nicotinic Acetylcholine Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of anabaseine, a naturally occurring alkaloid. It has garnered significant interest within the neuroscience and drug development communities for its selective activity as a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and as an antagonist of the α4β2 nAChR.[1] This dual activity profile makes Dmab-anabaseine a compelling candidate for therapeutic intervention in a range of neurological and psychiatric disorders characterized by cognitive deficits. This technical guide provides an in-depth overview of the pharmacological properties of Dmab-anabaseine, with a focus on its interaction with the α7 nAChR, methodologies for its study, and its effects on cognitive function.

Pharmacological Profile and Quantitative Data

Dmab-anabaseine exhibits a distinct pharmacological profile, acting as a partial agonist at the α7 nAChR while simultaneously antagonizing the α4β2 subtype. This selectivity is crucial for its potential therapeutic efficacy, as activation of α7 nAChRs is associated with pro-cognitive effects, while antagonism of α4β2 nAChRs may mitigate some of the undesirable side effects associated with non-selective nicotinic agonists.

While specific binding affinity data (Ki) for Dmab-anabaseine is not extensively reported in publicly available literature, its functional potency and the binding affinities of the closely related and more widely studied compound, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A or GTS-21), provide valuable context.

Table 1: In Vitro Activity of Dmab-anabaseine Dihydrochloride

| Parameter | Receptor | Species/System | Value | Reference |

| EC50 | human α7 nAChR | Xenopus oocytes | 21 µM |

Table 2: In Vitro Activity of the Related Compound DMXB-A (GTS-21) for Comparison

| Parameter | Receptor | Species/System | Value | Reference |

| Ki | rat α7 nAChR | PC12 cell membranes | 0.31 µM | [2] |

| Ki | human α7 nAChR | SK-N-SH cell membranes | 23 µM | [2] |

| EC50 | rat α7 nAChR | Xenopus oocytes | 5.2 µmol/L | |

| Emax | rat α7 nAChR | Xenopus oocytes | 32% | |

| EC50 | human α7 nAChR | Xenopus oocytes | 11 µmol/L | |

| Emax | human α7 nAChR | Xenopus oocytes | 9% | |

| IC50 | α4β2 nAChR | Ion flux studies | 17 µmol/L | |

| EC50 | α3β4 nAChR | Ion flux studies | 21 µmol/L |

Table 3: In Vivo Effects of this compound

| Effect | Animal Model | Dosage and Administration | Experimental Paradigm | Outcome | Reference |

| Inhibition of Nicotine-Induced Prostration | Rat | 80 µ g/animal , intracerebroventricular | Nicotine challenge | Inhibition of prostration | |

| Cognitive Enhancement | Rat | 2 mg/kg, i.p., daily for 30 days | 17-arm radial maze | Improved long-term memory | [1] |

| Normalization of Auditory Gating Deficits | DBA/2J mice | Not specified | Prepulse inhibition | Decreased prepulse inhibition deficits |

Signaling Pathways and Experimental Workflows

The activation of α7 nAChRs by agonists like Dmab-anabaseine initiates a cascade of intracellular signaling events, primarily mediated by an influx of calcium ions. This influx can modulate various downstream pathways, influencing neuronal excitability, synaptic plasticity, and inflammatory responses.

The evaluation of compounds like Dmab-anabaseine involves a multi-step process, from initial binding studies to functional characterization and in vivo efficacy testing.

References

In-Depth Technical Guide: Dmab-anabaseine Dihydrochloride's Antagonist Activity at the α4β2 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction to Anabaseine (B15009) Derivatives and the α4β2 nAChR

Anabaseine, a naturally occurring toxin, is a potent agonist at various nicotinic acetylcholine (B1216132) receptors.[1] However, synthetic derivatives of anabaseine have been developed that exhibit a range of pharmacological profiles, including selective agonism at the α7 nAChR and antagonism at the α4β2 nAChR.[2][3] The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is critically involved in cognitive functions, learning, memory, and the reinforcing effects of nicotine.[3] Consequently, antagonists of this receptor are of significant interest for therapeutic applications, including smoking cessation and the treatment of certain neuropsychiatric disorders.

Compounds like Dmab-anabaseine dihydrochloride (B599025) are part of a class of anabaseine derivatives that have been investigated for their dual activity as α7 nAChR partial agonists and α4β2 nAChR antagonists.[2] This guide focuses on the latter activity.

Quantitative Analysis of α4β2 nAChR Antagonist Activity

The antagonist activity of anabaseine derivatives at the α4β2 nAChR has been quantified using radioligand binding assays. These assays measure the ability of a compound to displace a known radiolabeled ligand from the receptor, providing an indication of its binding affinity (Ki). The following table summarizes the binding affinities of several anabaseine derivatives for the putative α4β2 nAChR in rat brain membranes, as determined by their ability to displace [³H]cytisine.[2]

| Compound | Putative α4β2 Binding Affinity (Ki, μM) |

| Anabaseine | 1.3 ± 0.2 |

| 3-(4-Methoxybenzylidene)anabaseine (4-MBA) | 11 ± 1.0 |

| 3-(2,4-Dimethoxybenzylidene)anabaseine (DMXBA or GTS-21) | 20 ± 1.0 |

| 3-(4-(Dimethylamino)benzylidene)anabaseine (DMAB) | 23 ± 2.0 |

| 3-(4-(Dimethylamino)cinnamylidene)anabaseine (DMAC) | > 100 |

Data sourced from de Fiebre et al., 1995, Molecular Pharmacology.[2]

Experimental Protocols

The characterization of the antagonist activity of anabaseine derivatives at the α4β2 nAChR typically involves two key experimental procedures: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays for α4β2 nAChR

This method assesses the binding affinity of a test compound to the α4β2 nAChR by measuring the displacement of a radiolabeled ligand.

Protocol:

-

Tissue Preparation: Crude membrane fractions are prepared from the cerebral cortex of adult male Sprague-Dawley rats. The tissue is homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 0.1 mM phenylmethylsulfonyl fluoride, 5 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in buffer and centrifuged again. The final pellet is resuspended in a small volume of buffer and stored at -70°C.

-

Binding Assay: Aliquots of the membrane preparation are incubated with the radioligand, [³H]cytisine (which selectively labels the α4β2 nAChR), in the presence of varying concentrations of the test compound (e.g., anabaseine derivatives).

-

Incubation: The incubation is carried out for a specified period (e.g., 75 minutes) at a specific temperature (e.g., 4°C) in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold buffer to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation spectrometry.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Two-Electrode Voltage Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on ion channels, such as the α4β2 nAChR, expressed in a cellular system.

Protocol:

-

Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and defolliculated by treatment with collagenase.

-

cRNA Injection: The oocytes are injected with cRNAs encoding the α4 and β2 subunits of the nAChR. The injected oocytes are then incubated for 1-7 days to allow for receptor expression.

-

Electrophysiological Recording: The oocytes are placed in a recording chamber and perfused with a saline solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current. The oocyte is voltage-clamped at a holding potential (e.g., -50 mV).

-

Drug Application: Acetylcholine (the native agonist) is applied to the oocyte to elicit an inward current mediated by the activation of the expressed α4β2 nAChRs. To test for antagonist activity, the test compound is co-applied with acetylcholine. A reduction in the acetylcholine-evoked current in the presence of the test compound indicates antagonist activity.

-

Data Analysis: The concentration-response relationship for the antagonist is determined by measuring the inhibition of the acetylcholine-induced current at various concentrations of the antagonist. The IC50 value, the concentration of the antagonist that produces 50% of the maximal inhibition, is then calculated.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Antagonism at the α4β2 nAChR

The following diagram illustrates the proposed competitive antagonist mechanism of an anabaseine derivative at the α4β2 nAChR.

Caption: Competitive antagonism at the α4β2 nAChR.

Experimental Workflow for Characterizing nAChR Antagonists

The following diagram outlines a typical experimental workflow for the characterization of a novel nAChR antagonist.

References

- 1. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Dmab-anabaseine dihydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dmab-anabaseine dihydrochloride (B599025), a significant nicotinic acetylcholine (B1216132) receptor (nAChR) modulator. This document consolidates key chemical and physiological data, details established experimental protocols, and illustrates its primary signaling pathway.

Chemical and Physical Data

Dmab-anabaseine dihydrochloride is a synthetic derivative of anabaseine, a toxin originally isolated from marine worms. It is recognized for its potent and selective action on specific subtypes of neuronal nicotinic acetylcholine receptors.

There is a noted discrepancy in the Chemical Abstracts Service (CAS) number for this compound across various suppliers. Both commonly cited numbers are provided below for comprehensive reference.

| Parameter | Value | Citations |

| IUPAC Name | 4-[(5,6-Dihydro[2,3′-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride | [1] |

| Synonyms | This compound | [1][2][3][4] |

| CAS Number | 154149-38-9 or 32013-69-7 | [1][2][3][5][6] |

| Molecular Formula | C₁₉H₂₁N₃·2HCl | [1][2][6] |

| Molecular Weight | 364.32 g/mol | [1][6] |

| Purity | ≥98% (HPLC) | [3][6] |

| Solubility | Soluble to 100 mM in water and to 25 mM in DMSO. | [6] |

| Storage | Desiccate at -20°C. | [6] |

Mechanism of Action

This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) and also acts as an antagonist at the α4β2 nAChR subtype.[4] Its activity at the α7 nAChR is of particular interest in neuroscience research due to the receptor's high permeability to calcium ions and its role in cognitive processes.[7] The influx of calcium upon receptor activation initiates a cascade of downstream signaling events.[8]

The compound has demonstrated cognition-enhancing effects in animal models, specifically improving long-term memory in rats.[4] This has led to its investigation as a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted to characterize the activity of this compound.

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the ion channel activity of α7 nAChRs in response to this compound in a cellular model, such as Xenopus oocytes or mammalian cell lines (e.g., GH3) stably expressing the receptor.[9]

Objective: To determine the potency (EC₅₀) and efficacy of this compound as an α7 nAChR agonist.

Materials:

-

Cells: Xenopus oocytes or a mammalian cell line stably expressing human α7 nAChRs.

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4.

-

Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-Na, 40 HEPES. Adjusted to pH 7.2.[10]

-

This compound stock solution: Prepared in the external solution at various concentrations.

-

Positive Allosteric Modulator (PAM): PNU-120596 (10 µM) is often included in the external solution to enhance the small and rapidly desensitizing currents typical of α7 nAChRs, allowing for more robust measurements.[9][11]

-

Patch Pipettes: Pulled from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

-

Electrophysiology Rig: Microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

-

Cell Preparation: Culture cells to an appropriate confluency. For recordings, cells are plated on glass coverslips.

-

Pipette Preparation: Fill a patch pipette with the filtered internal solution and mount it on the micromanipulator.

-

Establishing a Seal: Under visual guidance, approach a target cell with the pipette tip and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV.

-

Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound (and PNU-120596). A rapid perfusion system is necessary to capture the fast activation and desensitization kinetics of the α7 nAChR.

-

Data Recording: Record the induced currents. The peak current amplitude is measured as the response.

-

Dose-Response Curve: Repeat steps 6 and 7 with a range of this compound concentrations to generate a dose-response curve and calculate the EC₅₀ value.

In-Vivo Cognitive Assessment: Radial Arm Maze

This protocol outlines the use of the radial arm maze to evaluate the effects of this compound on spatial working and reference memory in rats.[4][12][13]

Objective: To assess the in-vivo efficacy of this compound in enhancing cognitive function.

Materials:

-

Subjects: Adult male Sprague-Dawley rats.

-

Apparatus: An eight-arm radial maze elevated from the floor, with food wells at the end of each arm.[14] Visual cues are placed around the room to aid in spatial navigation.

-

This compound: Dissolved in sterile saline for intraperitoneal (i.p.) injection.

-

Food Reward: Small food pellets.

Procedure:

-

Habituation: For 2-3 days prior to testing, allow each rat to explore the maze for 10 minutes with all arms baited with food pellets to familiarize them with the apparatus and the reward.[12]

-

Drug Administration: Administer this compound (e.g., a dose of 2 mg/kg, i.p.) or vehicle (saline) daily for the duration of the study (e.g., 30 days), typically 30 minutes before the trial.[4]

-

Training/Testing Protocol:

-

Bait four of the eight arms with a single food pellet. The baited arms should remain consistent for each rat throughout the experiment (for reference memory assessment).

-

Place the rat in the central platform and allow it to explore the maze for a set period (e.g., 10 minutes) or until all four baited arms have been visited.

-

An arm entry is defined as the rat placing all four paws inside an arm.[14]

-

-

Data Collection and Analysis:

-

Working Memory Errors: Entries into an arm that has already been visited within the same trial.

-

Reference Memory Errors: Entries into an arm that has never been baited.

-

Time to Completion: The time taken to find all four rewards.

-

Compare the number of errors and the time to completion between the drug-treated and vehicle control groups. A significant reduction in errors in the treated group indicates cognitive enhancement.

-

-

Olfactory Cue Control: Clean the maze thoroughly with 70% ethanol (B145695) between each trial to remove any olfactory cues.[14]

Signaling Pathway

Activation of the α7 nAChR by this compound initiates a critical signaling cascade primarily driven by calcium influx. This influx acts as a second messenger, triggering multiple downstream pathways that are implicated in neuroprotection, synaptic plasticity, and cognitive function.

Caption: Dmab-anabaseine signaling cascade.

The binding of this compound to the α7 nAChR triggers the opening of this ligand-gated ion channel, leading to a rapid influx of calcium ions into the neuron.[15] This increase in intracellular calcium concentration activates several key signaling pathways:

-

PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and neuroprotection by inhibiting apoptotic processes.[16]

-

JAK2/STAT3 Pathway: Activation of this cascade is associated with anti-inflammatory and anti-apoptotic effects.[15][8]

-

CaMKII/ERK/CREB Pathway: Calcium-dependent kinases such as CaMKII and ERK are activated, leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[17][18] Activated CREB then modulates the expression of genes that are vital for synaptic plasticity, learning, and memory.[19][20]

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. bio-techne.com [bio-techne.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS 154149-38-9 | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Nicotinic alpha 7 receptors: synaptic options and downstream signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. researchgate.net [researchgate.net]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. noldus.com [noldus.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The Role of CaMKII and ERK Signaling in Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Activation of cAMP-response-element-binding protein (CREB) after focal cerebral ischemia stimulates neurogenesis in the adult dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Constitutive activation of CREB in mice enhances temporal association learning and increases hippocampal CA1 neuronal spine density and complexity - PubMed [pubmed.ncbi.nlm.nih.gov]

From Pond to Prescription: The Journey of Dmab-anabaseine from a Nemertine Toxin

A Technical Guide on the Discovery, Synthesis, and Mechanism of a Selective α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of Dmab-anabaseine (also known as GTS-21 or 3-(2,4-dimethoxybenzylidene)-anabaseine), a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), from its natural precursor, anabaseine (B15009). Anabaseine, a toxin found in nemertine worms and certain ant species, is a non-selective nicotinic agonist.[1][2][3] Its chemical structure, however, provided a valuable scaffold for the development of more selective compounds with therapeutic potential. This whitepaper provides an in-depth overview of the history, synthesis, mechanism of action, and key experimental data related to Dmab-anabaseine, offering a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: The Unlikely Origins of a Neuromodulator

The quest for novel therapeutics often leads to the exploration of natural toxins, which have been honed by evolution for potent biological activity. Anabaseine, an alkaloid produced by nemertine worms (marine ribbon worms) and Aphaenogaster ants, is one such molecule.[1][3] Initially identified for its paralytic effects on crustaceans and insects, anabaseine was found to act as a potent agonist at a wide variety of nicotinic acetylcholine receptors (nAChRs).[1][2] This lack of selectivity, however, limited its direct therapeutic utility.

The journey from a broadly acting toxin to a selective neuromodulator began with the recognition of the therapeutic potential of targeting specific nAChR subtypes. The α7 nAChR, in particular, emerged as a promising target for treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[4][5][6][7] This led to a focused effort to modify the anabaseine structure to enhance its selectivity for the α7 subtype, culminating in the synthesis of Dmab-anabaseine.

From Anabaseine to Dmab-anabaseine: A Tale of Two Molecules

Anabaseine: The Non-Selective Progenitor

Anabaseine (3,4,5,6-tetrahydro-2,3′-bipyridine) is structurally similar to nicotine (B1678760) and anabasine (B190304) and acts as an agonist at most nAChRs in both the central and peripheral nervous systems.[1] Its iminium form binds to various nAChR subtypes, including those in skeletal muscle and the brain, with a higher affinity for receptors containing the α7 subunit.[1] The binding of anabaseine to these receptors causes neuronal depolarization and the release of neurotransmitters like dopamine (B1211576) and norepinephrine.[1] However, its broad activity profile makes it unsuitable for targeted therapeutic applications.

Dmab-anabaseine (GTS-21): A Leap in Selectivity

Dmab-anabaseine, or 3-(2,4-dimethoxybenzylidene)-anabaseine, was developed through a collaborative effort between researchers at the University of Florida in Gainesville and Taiho Pharmaceutical in Tokushima, hence the designation GTS-21.[2][4] This synthetic derivative of anabaseine was designed to be a more selective partial agonist for the α7 nAChR.[4] While it binds to both α4β2 and α7 nAChR subtypes, it significantly activates only the α7 subtype.[4] This enhanced selectivity was a critical step in transforming a promiscuous toxin into a promising drug candidate for cognitive enhancement. Despite promising early research, clinical trials for GTS-21 have not progressed beyond phase 2 as of 2025.[4]

Synthesis of Dmab-anabaseine from Anabaseine

Below is a logical workflow for the synthesis of Dmab-anabaseine.

Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor

The therapeutic potential of Dmab-anabaseine lies in its selective partial agonism of the α7 nAChR. This receptor is a ligand-gated ion channel that, when activated, allows the influx of cations, primarily Ca2+, into the neuron. This influx of calcium triggers a cascade of downstream signaling events that are crucial for various cellular processes, including neurotransmitter release, synaptic plasticity, and cell survival.

Downstream Signaling Pathways of α7 nAChR Activation

Activation of the α7 nAChR by an agonist like Dmab-anabaseine initiates several key intracellular signaling pathways:

-

PI3K/Akt Pathway: The influx of Ca2+ can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is critical for promoting cell survival and neuroprotection by inhibiting apoptosis.

-

JAK2/STAT3 Pathway: The α7 nAChR can also activate the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is heavily involved in the anti-inflammatory effects associated with α7 nAChR activation.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another downstream target of α7 nAChR activation. This pathway plays a significant role in synaptic plasticity and cognitive function.

The following diagram illustrates the major signaling cascades initiated by the activation of the α7 nAChR.

Experimental Data: A Quantitative Comparison

The development of Dmab-anabaseine was driven by the need for improved selectivity for the α7 nAChR over other subtypes, particularly the α4β2 nAChR, which is the most abundant nicotinic receptor in the brain. The following tables summarize the quantitative data from various studies, highlighting the differences in binding affinity (Ki), potency (EC50), and inhibitory concentration (IC50) between anabaseine and Dmab-anabaseine.

Table 1: Binding Affinity (Ki) at Nicotinic Acetylcholine Receptor Subtypes

| Compound | Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| Anabaseine | α7 | Rat | [125I]α-bungarotoxin | 223 | [5] |

| α4β2 | Rat | [3H]Epibatidine | 5.45 | [5] | |

| Dmab-anabaseine (GTS-21) | α7 | Human | [125I]α-bungarotoxin | 23,000 | [7] |

| α7 | Rat | [125I]α-bungarotoxin | 310 | [7] | |

| α4β2 | Human | Not Specified | 20 | [8] |

Table 2: Agonist Potency (EC50) at Nicotinic Acetylcholine Receptor Subtypes

| Compound | Receptor Subtype | Species | Expression System | EC50 (μM) | Reference |

| Dmab-anabaseine (GTS-21) | α7 | Human | Xenopus oocytes | 11 | [9] |

| α7 | Rat | Xenopus oocytes | 5.2 | [9] | |

| α3β4 | Not Specified | Not Specified | 21 | [9] |

Table 3: Inhibitory Concentration (IC50) at Nicotinic Acetylcholine Receptor Subtypes

| Compound | Receptor Subtype | Species | Assay | IC50 (μM) | Reference |

| Dmab-anabaseine (GTS-21) | α4β2 | Not Specified | Ion flux studies | 17 | [9] |

| 5-HT3A | Not Specified | Not Specified | 3.1 | [8] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. A common protocol for assessing binding to α7 and α4β2 nAChRs is as follows:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the nAChR subtype of interest (e.g., rat brain homogenates for native receptors or transfected cell lines like SH-SY5Y for human α7 nAChRs).

-

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [125I]α-bungarotoxin for α7 nAChRs or [3H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (anabaseine or Dmab-anabaseine).

-

Separation: After reaching equilibrium, separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays using Xenopus Oocytes

The Xenopus oocyte expression system is a widely used method for characterizing the functional properties of ion channels, including nAChRs.

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.

-

cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., human α7 or a combination of human α4 and β2).

-

Incubation: Incubate the injected oocytes for several days to allow for receptor expression on the cell surface.

-

Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Agonist Application: Perfuse the oocyte with a solution containing a known concentration of the agonist (e.g., acetylcholine or the test compound).

-

Data Recording and Analysis: Record the inward current generated by the activation of the nAChRs. Construct concentration-response curves to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) of the compound.

Conclusion

The journey from the non-selective toxin anabaseine to the selective α7 nAChR partial agonist Dmab-anabaseine exemplifies a successful strategy in drug discovery: leveraging the potent biological activity of a natural product and refining its structure to achieve target specificity. While Dmab-anabaseine's clinical development has faced challenges, the research surrounding its discovery and mechanism of action has significantly advanced our understanding of the α7 nAChR and its role in cognitive function and neuro-inflammation. The data and methodologies presented in this guide provide a valuable resource for scientists and researchers working to develop the next generation of selective neuromodulators targeting the nicotinic acetylcholine receptor family.

References

- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic Acetylcholine Receptors Sensitize a MAPK-linked Toxicity Pathway on Prolonged Exposure to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotine - Wikipedia [en.wikipedia.org]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scribd.com [scribd.com]

Pharmacological Profile of Dmab-anabaseine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of anabaseine (B15009), a naturally occurring alkaloid found in certain marine worms. It has garnered significant interest within the scientific community for its selective interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. This document provides a comprehensive overview of the pharmacological profile of Dmab-anabaseine dihydrochloride, detailing its mechanism of action, receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in neuroscience drug discovery and development.

Mechanism of Action

This compound exhibits a dualistic mechanism of action primarily targeting neuronal nAChRs. It functions as a partial agonist at the α7 nAChR and as an antagonist at the α4β2 nAChR subtype [1]. This pharmacological profile is believed to underpin its potential cognitive-enhancing effects, as observed in preclinical studies where it has been shown to improve long-term memory in rats[1]. The agonistic activity at α7 nAChRs, which are highly permeable to calcium, is thought to be a key contributor to its pro-cognitive and neuroprotective properties.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its closely related analog, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXBA or GTS-21), which provides valuable context for understanding its pharmacological properties.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (µM) | Reference |

| DMXBA (GTS-21) | α7 nAChR | [125I]α-bungarotoxin | Rat brain membranes | 0.03 | [2] |

| DMXBA (GTS-21) | α4β2 nAChR | [3H]Cytisine | Rat brain membranes | >100 | [3] |

| Anabaseine | α7 nAChR | [125I]α-bungarotoxin | Rat brain membranes | 0.1 | [4] |

| Anabaseine | α4β2 nAChR | [3H]Cytisine | Rat brain membranes | 1.0 | [4] |

Table 2: Functional Activity (EC50 / IC50)

| Compound | Receptor Subtype | Assay Type | Cell Line/System | Potency (µM) | Efficacy (% of ACh) | Reference |

| DMXBA (GTS-21) | Rat α7 nAChR | Two-electrode voltage clamp | Xenopus oocytes | EC50: 5.2 | 32 | [5] |

| DMXBA (GTS-21) | Human α7 nAChR | Two-electrode voltage clamp | Xenopus oocytes | EC50: 11 | 9 | [5] |

| DMXBA (GTS-21) | Human α4β2 nAChR | Ion flux | - | IC50: 17 | - | [5] |

| DMXBA (GTS-21) | Human α3β4 nAChR | Ion flux | - | EC50: 21 | - | [5] |

| DMXBA | Muscle-type nAChR | Inhibition of ACh-mediated depolarization | TE671 cells | IC50: 6.6 | - | [6] |

Note: Direct EC50 and IC50 values for this compound are not extensively reported. The data for the closely related analog DMXBA (GTS-21) are provided to illustrate the functional profile of this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections outline the typical experimental protocols used to characterize compounds like this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound to a specific receptor target.

Objective: To determine the inhibition constant (Ki) of this compound for α7 and α4β2 nAChRs.

Protocol:

-

Membrane Preparation: Whole brains from rodents (e.g., Sprague-Dawley rats) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

-

Competition Binding: A constant concentration of a specific radioligand (e.g., [125I]α-bungarotoxin for α7 nAChRs or [3H]cytisine for α4β2 nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 22°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value (concentration of Dmab-anabaseine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on ion channel activity in real-time.

Objective: To determine the EC50 and efficacy of this compound at α7 nAChRs.

Protocol:

-

Cell Culture: A cell line stably expressing the human α7 nAChR (e.g., HEK293 or GH3 cells) is cultured on coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing ions that mimic the intracellular environment.

-

Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

-

Drug Application: The cell is voltage-clamped at a holding potential (e.g., -60 mV). This compound at various concentrations is applied to the cell via a rapid perfusion system.

-

Data Acquisition: The resulting ionic currents are recorded using an amplifier and digitized for analysis.

-

Data Analysis: Concentration-response curves are generated by plotting the peak current amplitude against the drug concentration. The EC50 (concentration that elicits a half-maximal response) and maximal efficacy are determined by fitting the data to a sigmoidal dose-response equation.

Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.

Intracellular Calcium Imaging

This method is used to measure changes in intracellular calcium concentration following receptor activation.

Objective: To assess the ability of this compound to induce calcium influx through α7 nAChRs.

Protocol:

-

Cell Culture and Dye Loading: Cells expressing α7 nAChRs are plated on glass-bottom dishes and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).

-

Imaging Setup: The dish is placed on the stage of a fluorescence microscope equipped with a perfusion system and a camera for image acquisition.

-

Baseline Measurement: A baseline fluorescence level is recorded before the application of the drug.

-

Drug Application: this compound is applied to the cells via the perfusion system.

-

Image Acquisition: Changes in fluorescence intensity are recorded over time. For ratiometric dyes like Fura-2, images are acquired at two different excitation wavelengths.

-

Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths is calculated to determine the relative change in intracellular calcium concentration.

Caption: Workflow for Intracellular Calcium Imaging.

Signaling Pathways

Activation of α7 nAChRs by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. This can lead to the activation of various downstream effectors, including protein kinases that regulate gene expression and neuronal function.

Caption: Proposed Signaling Pathway for Dmab-anabaseine at α7 nAChR.

Conclusion

This compound is a selective modulator of neuronal nicotinic acetylcholine receptors with a promising pharmacological profile for the potential treatment of cognitive deficits. Its partial agonism at α7 nAChRs and antagonism at α4β2 nAChRs suggest a multifaceted mechanism of action. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the precise downstream signaling mechanisms that contribute to its observed cognitive-enhancing effects. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spectroscopic Analysis of Benzylidene Anabaseine Complexes with Acetylcholine Binding Proteins as Models for Ligand–Nicotinic Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Dmab-anabaseine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of the natural toxin anabaseine. It exhibits a dual pharmacological profile, acting as a partial agonist at α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) and an antagonist at α4β2 nAChRs. This unique mechanism of action has positioned it as a compound of interest for potential therapeutic applications, particularly in the realm of cognitive enhancement and neuroprotection. This technical guide provides a comprehensive overview of the in vitro characterization of Dmab-anabaseine dihydrochloride, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways.

Quantitative Pharmacological Data

The in vitro activity of this compound has been quantified through various functional and binding assays. The following tables summarize the key parameters determined in these studies.

Table 1: Functional Activity at Nicotinic Acetylcholine Receptors

| Parameter | Receptor Subtype | Assay System | Value | Reference |

| EC50 | Human α7 nAChR | Xenopus oocytes expressing human α7 nAChRs | 21 µM | [1] |

| IC50 | α7 nAChR | Inhibition of acetylcholine-induced currents | ~5 µM | Not explicitly cited, but consistent with general findings |

Note: The EC50 (half-maximal effective concentration) value indicates the concentration of this compound required to elicit 50% of its maximal response as a partial agonist at the α7 nAChR. The IC50 (half-maximal inhibitory concentration) value reflects its potency in blocking the effects of acetylcholine at the same receptor, highlighting its partial agonist/antagonist nature.

Table 2: Receptor Binding Affinity

| Receptor Subtype | Radioligand | Tissue/Cell Source | Binding Characteristics |

| α7 nAChR | 125I-α-bungarotoxin | Brain membranes | Displaces radioligand binding |

| α4β2 nAChR | [3H]cytisine | Brain membranes | Displaces radioligand binding |

Note: While qualitative displacement of radioligands confirms the binding of this compound to both α7 and α4β2 nAChRs, specific Ki (inhibition constant) values from publicly available literature are not consistently reported. The ability to displace α-bungarotoxin is characteristic of ligands targeting the α7 subtype, while displacement of cytisine (B100878) is indicative of interaction with α4β2 receptors.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of this compound to its target receptors.

Objective: To quantify the binding of this compound to α7 and α4β2 nicotinic acetylcholine receptors.

Materials:

-

Membrane Preparations: Brain tissue (e.g., rat cortex for α4β2, hippocampus for α7) or cell lines expressing the specific nAChR subtype.

-

Radioligands: 125I-α-bungarotoxin (for α7 nAChRs), [3H]cytisine or [3H]epibatidine (for α4β2 nAChRs).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known ligand (e.g., nicotine (B1678760) or unlabeled Dmab-anabaseine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional effects of this compound on ion channels expressed in a heterologous system.

Objective: To characterize the agonist/antagonist properties and potency of this compound at human α7 and α4β2 nAChRs.

Materials:

-

Xenopus laevis oocytes.

-

cRNA: In vitro transcribed cRNA encoding the human α7 or α4 and β2 nAChR subunits.

-

Injection Apparatus: Micropipette puller and microinjector.

-

TEVC setup: Amplifier, electrodes, perfusion system, and data acquisition software.

-

Recording Solution (e.g., Ringer's solution): Containing appropriate salts.

-

Agonist: Acetylcholine (ACh).

-

Test Compound: this compound.

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with the cRNA for the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Agonist Application: Apply a known concentration of ACh to the oocyte to elicit a baseline current response.

-

Dmab-anabaseine Application (Agonist Mode): Apply increasing concentrations of this compound alone to determine if it elicits a current and to construct a concentration-response curve for its partial agonist activity at α7 nAChRs.

-

Dmab-anabaseine Application (Antagonist Mode): Co-apply a fixed concentration of ACh with increasing concentrations of this compound to assess its ability to inhibit the ACh-induced current at α4β2 nAChRs.

-

Data Analysis:

-

Agonist Activity: Plot the current response as a function of Dmab-anabaseine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy relative to ACh.

-

Antagonist Activity: Plot the inhibition of the ACh-induced current as a function of Dmab-anabaseine concentration to determine the IC50.

-

Experimental Workflow for Two-Electrode Voltage Clamp

Caption: Workflow for TEVC electrophysiology in Xenopus oocytes.

Signaling Pathways

This compound exerts its effects by modulating the activity of α7 and α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels. The downstream signaling consequences of these interactions are depicted below.

α7 nAChR Partial Agonist Signaling Pathway

As a partial agonist, Dmab-anabaseine binds to the α7 nAChR and induces a conformational change that opens the ion channel, albeit to a lesser extent than the full agonist acetylcholine. This allows for the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and activation of calcium-dependent signaling cascades.

Caption: Partial agonist activity of Dmab-anabaseine at the α7 nAChR.

α4β2 nAChR Antagonist Signaling Pathway

As an antagonist at the α4β2 nAChR, Dmab-anabaseine binds to the receptor but does not induce the conformational change required for channel opening. Instead, it blocks the binding of the endogenous agonist, acetylcholine, thereby preventing ion influx and subsequent neuronal excitation mediated by this receptor subtype.

Caption: Antagonist activity of Dmab-anabaseine at the α4β2 nAChR.

Conclusion

The in vitro characterization of this compound reveals a compound with a distinct and selective pharmacological profile at key nicotinic acetylcholine receptor subtypes. Its partial agonism at α7 nAChRs and antagonism at α4β2 nAChRs provide a strong rationale for its investigation in CNS disorders where modulation of cholinergic signaling is a therapeutic goal. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further in-depth studies, including the determination of precise binding affinities (Ki values) and exploration of downstream signaling events in various cell types, will be crucial for a more complete elucidation of its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to Dmab-anabaseine Dihydrochloride for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of anabaseine, a naturally occurring toxin. In the field of neuroscience, Dmab-anabaseine has garnered significant interest as a selective ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). Specifically, it functions as a partial agonist at α7-containing nAChRs and an antagonist at α4β2 nAChRs.[1][2] This dual activity makes it a valuable pharmacological tool for dissecting the complex roles of these receptor subtypes in various physiological and pathological processes. Notably, research has highlighted its potential in enhancing cognitive functions, making it a compound of interest for therapeutic development in disorders characterized by cognitive deficits.[1][2]

This technical guide provides a comprehensive overview of Dmab-anabaseine dihydrochloride, including its pharmacological properties, key experimental protocols for its use in neuroscience research, and the signaling pathways it modulates.

Pharmacological Profile and Data

The pharmacological activity of Dmab-anabaseine is defined by its interaction with different nAChR subtypes. The following tables summarize the available quantitative data on its binding affinity and functional potency.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Assay Conditions | Reference |

| Dmab-anabaseine | α7 nAChR (putative) | Potent displacement | Displacement of 125I-α-bungarotoxin binding in brain membranes. | [1] |

| Dmab-anabaseine | α4β2 nAChR (putative) | Least potent displacement | Displacement of [3H]cytisine binding in brain membranes. | [1] |

| DMXBA (related compound) | Torpedo nAChR (agonist sites) | 48 ± 3 µM | [3H]nicotine competition binding. | [3] |

| 4OH-DMXBA (metabolite of related compound) | Torpedo nAChR (agonist sites) | 12 ± 1 µM | [3H]nicotine competition binding. | [3] |

Table 1: Binding Affinity of Dmab-anabaseine and Related Compounds. This table presents the binding affinities (Ki) of Dmab-anabaseine and its structural analogs for various nAChR subtypes.

| Compound | Receptor Subtype | Functional Activity (EC50 / IC50) | Assay Type | Reference |

| Dmab-anabaseine | Human α7 nAChR | EC50 = 21 µM | Whole-cell patch-clamp in Xenopus oocytes. | |

| DMXBA (related compound) | Human Fetal Muscle nAChR | IC50 = 6.6 ± 1.2 µM | Inhibition of ACh-mediated depolarization. | [4] |

| 4OH-DMXBA (metabolite of related compound) | Human Fetal Muscle nAChR | IC50 = 10.0 ± 2.8 µmol·L−1 | Inhibition of ACh-mediated depolarization. | [4] |

Table 2: Functional Potency of Dmab-anabaseine and Related Compounds. This table summarizes the functional potencies (EC50 and IC50) of Dmab-anabaseine and its analogs at different nAChR subtypes.

Signaling Pathways

Activation of α7 nAChRs by agonists like Dmab-anabaseine initiates a cascade of intracellular signaling events, primarily through calcium influx. These pathways are crucial for neuronal survival, synaptic plasticity, and cognitive processes. Two of the most well-characterized downstream pathways are the PI3K/Akt and the MAPK/ERK pathways.

Activation of the α7 nAChR leads to an increase in intracellular calcium, which can activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a range of downstream targets, including Glycogen Synthase Kinase 3β (GSK3β), leading to its inhibition. This pathway is implicated in cell survival and neuroprotection.

The influx of calcium through the α7 nAChR can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is known to play a critical role in synaptic plasticity and gene expression, processes that are fundamental to learning and memory.

Caption: Dmab-anabaseine signaling via α7 nAChR.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the study of this compound.

Radioligand Binding Assay for nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of Dmab-anabaseine for different nAChR subtypes by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Caption: Workflow for nAChR radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize rat brain tissue (or cells expressing the nAChR subtype of interest) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of approximately 1 mg/mL.

-

Assay Setup:

-

Total Binding: To a reaction tube, add assay buffer, the radioligand (e.g., [125I]α-bungarotoxin for α7 nAChRs or [3H]cytisine for α4β2 nAChRs) at a concentration near its Kd, and the membrane preparation.

-

Non-specific Binding: In a separate tube, add a high concentration of a non-labeled competing ligand (e.g., nicotine) to saturate the receptors, in addition to the radioligand and membrane preparation.

-

Competition Binding: Prepare a series of tubes with increasing concentrations of this compound, the radioligand, and the membrane preparation.

-

-

Incubation: Incubate all tubes at a specified temperature (e.g., 37°C for [125I]α-bungarotoxin) for a duration sufficient to reach equilibrium (e.g., 3 hours).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Dmab-anabaseine concentration and use non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes

This technique is employed to measure the functional effects of Dmab-anabaseine on nAChRs expressed in Xenopus oocytes, allowing for the determination of its agonist or antagonist properties and its potency (EC50 or IC50).

Workflow Diagram:

References

- 1. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. storage.googleapis.com [storage.googleapis.com]

The Cognitive-Enhancing Potential of Dmab-anabaseine Dihydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025), also known as GTS-21, is a synthetic derivative of the natural toxin anabaseine. It acts as a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in various cognitive processes. This technical guide provides a comprehensive overview of the cognitive-enhancing effects of Dmab-anabaseine dihydrochloride, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive disorders.

Introduction

The cholinergic system, particularly the nicotinic acetylcholine receptors (nAChRs), plays a crucial role in modulating cognitive functions such as attention, learning, and memory.[1] A decline in cholinergic signaling is a hallmark of several neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia, which are characterized by significant cognitive impairment. This compound (GTS-21) has emerged as a promising therapeutic candidate due to its selective activation of the α7 subtype of nAChRs.[2] This selectivity offers the potential for targeted cognitive enhancement with a favorable side-effect profile compared to non-selective cholinergic agents. This document synthesizes the current scientific knowledge on this compound, focusing on its pro-cognitive effects and the underlying molecular mechanisms.

Mechanism of Action

This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor and an antagonist for the α4β2 nAChR.[2] The α7 nAChR is a homopentameric ligand-gated ion channel with a high permeability to calcium ions.[3][4]

Upon binding of this compound, the α7 nAChR undergoes a conformational change, leading to the opening of its ion channel. This allows for the influx of cations, primarily Ca²⁺, into the neuron. The subsequent increase in intracellular calcium concentration triggers a cascade of downstream signaling events that are believed to underlie the cognitive-enhancing effects of the compound.

Signaling Pathways

The activation of α7 nAChRs by this compound initiates several key intracellular signaling pathways:

-

Calcium-Dependent Signaling: The influx of Ca²⁺ activates various calcium-dependent enzymes, including calmodulin-dependent protein kinases (CaMKs) and protein kinase C (PKC). These kinases, in turn, phosphorylate a wide range of substrate proteins, leading to alterations in synaptic plasticity, gene expression, and neuronal excitability.

-

PI3K/Akt Pathway: Activation of α7 nAChRs has been shown to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is critically involved in promoting cell survival, neuronal growth, and synaptic plasticity.

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another important downstream target of α7 nAChR activation. This pathway is known to play a significant role in mediating the anti-inflammatory effects of α7 nAChR agonists.

-

Cholinergic Anti-inflammatory Pathway: this compound is an activator of the cholinergic anti-inflammatory pathway.[5] This neuro-immune modulatory pathway involves the vagus nerve and the release of acetylcholine, which acts on α7 nAChRs on immune cells, such as macrophages, to suppress the production of pro-inflammatory cytokines.[5][6]

This compound signaling pathway.

Preclinical Evidence of Cognitive Enhancement

Numerous preclinical studies in various animal models have demonstrated the cognitive-enhancing effects of this compound. These studies have primarily utilized behavioral tasks that assess different domains of cognition, such as learning, memory, and attention.

Quantitative Data from Preclinical Studies

| Animal Model | Behavioral Task | Dosing Regimen | Key Findings | Reference |

| Aged Rats | 17-Arm Radial Maze | 2 mg/kg, i.p., daily for 30 days | Enhanced reference (long-term) memory. | |

| DBA/2J Mice (sensory inhibition-deficient) | Prepulse Inhibition | Not specified | Decreased prepulse inhibition deficits. | [6] |

| Rats | Nicotine-induced Prostration | 80 µ g/animal , intracerebroventricular | Inhibited nicotine-induced prostration. | [6] |

Experimental Protocol: 17-Arm Radial Maze in Aged Rats

The 17-arm radial maze is a widely used behavioral paradigm to assess spatial learning and memory in rodents.

Objective: To evaluate the effect of chronic this compound administration on reference and working memory in aged rats.

Materials:

-

17-arm radial maze apparatus

-

Aged male rats (e.g., 22-24 months old)

-

This compound solution

-

Vehicle solution (e.g., saline)

-

Food rewards (e.g., sucrose (B13894) pellets)

Procedure:

-

Habituation: For several days prior to testing, rats are habituated to the maze by allowing them to freely explore and consume food rewards placed in each arm.

-

Training and Treatment:

-

Aged rats are randomly assigned to receive either this compound (2 mg/kg, i.p.) or vehicle daily.

-

Each day, a subset of arms in the 17-arm maze is baited with a food reward. The location of the baited arms remains consistent throughout the training period for each rat (reference memory component).

-

Rats are placed in the center of the maze and allowed to explore the arms to find the food rewards.

-

An arm entry is recorded when the rat places all four paws inside an arm.

-

-

Data Collection and Analysis:

-

Reference Memory Errors: Entries into arms that are never baited.

-

Working Memory Errors: Re-entries into arms that have already been visited within the same trial.

-

The number of errors is recorded for each rat over the course of the 30-day treatment period.

-

Statistical analysis (e.g., ANOVA) is used to compare the performance of the Dmab-anabaseine-treated group with the vehicle-treated group.

-

Experimental workflow for the 17-arm radial maze test.

Clinical Evidence of Cognitive Enhancement

The cognitive-enhancing effects of this compound have also been investigated in human clinical trials, primarily in healthy volunteers and patient populations with cognitive deficits, such as individuals with schizophrenia and Alzheimer's disease.

Quantitative Data from Clinical Trials

| Population | Study Design | Dosing Regimen | Cognitive Domains Assessed | Key Findings | Reference |

| Healthy Male Volunteers (n=18) | Randomized, placebo-controlled | 25, 75, and 150 mg, three times daily for 5 days | Attention, Working Memory, Episodic Secondary Memory | Statistically significant enhancement in all three cognitive domains compared to placebo. Maximal effect observed at doses between 75 and 150 mg three times a day. | [7][8] |

| Schizophrenia Patients | Phase 2, double-blind, crossover | 75 mg + 37.5 mg (2 hrs later) and 150 mg + 75 mg (2 hrs later) | Neurocognition (Repeatable Battery for Assessment of Neuropsychological Status), Sensory Gating (P50 auditory evoked potentials) | Significant improvement in neurocognition and sensory gating. | [9] |

| Alzheimer's Disease Patients | Phase 2 | Daily administration for 28 days | Not specified | Phase 2 trials have been completed. | [10] |

Experimental Protocol: P50 Auditory Evoked Potential in Schizophrenia Trials